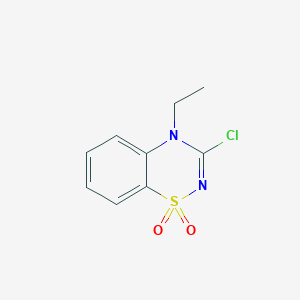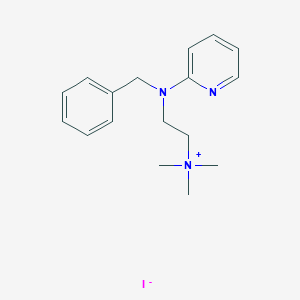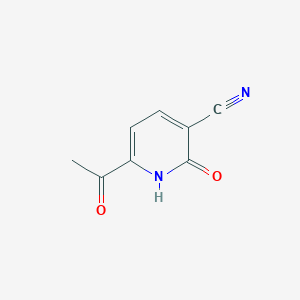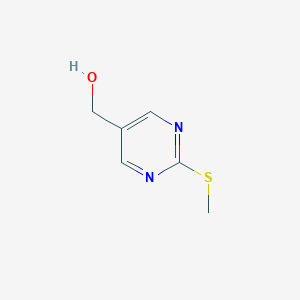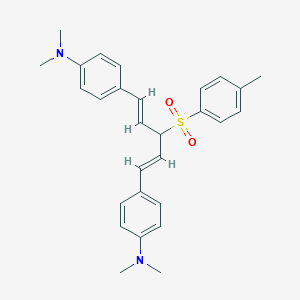
Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane is an organic compound known for its unique photophysical properties, particularly its aggregation-induced emission. This compound is characterized by its ability to exhibit strong fluorescence in the solid state, making it a valuable material in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane typically involves a multi-step process. One common method includes the condensation of p-dimethylaminobenzaldehyde with p-methylphenylsulfonylmethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pH, and solvent concentration is common to optimize the production process.
化学反応の分析
Types of Reactions
Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong emission properties.
Biology: Employed in bioimaging and fluorescence microscopy to label and visualize biological samples.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism by which Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane exerts its effects is primarily through its photophysical properties. The compound exhibits aggregation-induced emission, where its fluorescence is enhanced in the aggregated or solid state. This phenomenon is attributed to the restriction of intramolecular motion, which prevents non-radiative decay pathways and enhances radiative emission. The molecular targets and pathways involved include interactions with various biological molecules and cellular structures, making it a valuable tool in bioimaging and therapeutic applications.
類似化合物との比較
Similar Compounds
Bis(p-dimethylaminostyryl)benzene: Similar in structure but lacks the sulfonylmethane group.
Bis(p-dimethylaminostyryl)anthracene: Contains an anthracene core instead of a phenylsulfonylmethane group.
Bis(p-dimethylaminostyryl)pyridine: Features a pyridine ring instead of a phenylsulfonylmethane group.
Uniqueness
Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane is unique due to its sulfonylmethane group, which imparts distinct photophysical properties and enhances its aggregation-induced emission. This makes it particularly valuable in applications requiring strong fluorescence in the solid state, such as in OLEDs and bioimaging.
特性
IUPAC Name |
4-[(1E,4E)-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylpenta-1,4-dienyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O2S/c1-22-6-18-27(19-7-22)33(31,32)28(20-12-23-8-14-25(15-9-23)29(2)3)21-13-24-10-16-26(17-11-24)30(4)5/h6-21,28H,1-5H3/b20-12+,21-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRCVRAOOWXXBB-ZIOPAAQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C=CC2=CC=C(C=C2)N(C)C)C=CC3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(/C=C/C2=CC=C(C=C2)N(C)C)/C=C/C3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)

